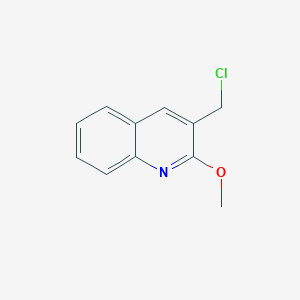

3-(Chloromethyl)-2-methoxyquinoline

Description

Significance of Quinolines as Heterocyclic Scaffolds in Chemical Research

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in synthetic and medicinal chemistry. researchgate.netnih.govresearchgate.net This scaffold is not merely a structural curiosity; it is a privileged motif found in a vast array of natural products and pharmacologically active molecules. orientjchem.orgjddtonline.info The unique electronic distribution and rigid bicyclic nature of the quinoline nucleus allow it to interact with a wide range of biological targets, making it a focal point in drug discovery. researchgate.netsphinxsai.com Consequently, quinoline derivatives have been extensively developed for their potential therapeutic applications, which span from anticancer and antimalarial to antibacterial and antiviral agents. orientjchem.orgjddtonline.infosphinxsai.com The versatility of the quinoline system lies in the fact that its benzene and pyridine rings can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological activities or material properties. nih.govresearchgate.net

Strategic Positioning of 3-(Chloromethyl)-2-methoxyquinoline as a Versatile Synthetic Intermediate

Within the large family of quinoline derivatives, this compound stands out as a particularly useful and versatile synthetic intermediate. Its strategic value stems from the presence of two key functional groups: a reactive chloromethyl group at the 3-position and a methoxy (B1213986) group at the 2-position.

The chloromethyl group is a potent electrophilic site, highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups at the 3-position of the quinoline core. Nucleophiles such as amines, thiols, alcohols, and carbanions can readily displace the chloride ion, providing a straightforward pathway to a diverse library of 3-substituted quinoline derivatives. This synthetic flexibility is paramount for structure-activity relationship (SAR) studies in drug discovery, where modifying substituents on a core scaffold is essential for optimizing biological activity.

A plausible and efficient method for the synthesis of this compound involves the free-radical chlorination of the precursor, 2-methoxy-3-methylquinoline. This transformation can be achieved using reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator. A similar strategy has been patented for the chlorination of a related 3-benzyl-2-methoxyquinoline derivative, highlighting the industrial applicability of this approach. wikipedia.org

The 2-methoxy group also plays a crucial role in modulating the electronic properties of the quinoline ring and can influence the reactivity of the molecule. Furthermore, it can be a site for further chemical modification if required. The combination of these features makes this compound a valuable building block for chemists aiming to construct complex, functionalized quinoline-based molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1038983-52-6 |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| Appearance | Not widely reported |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

Historical Context of Chloromethylated Quinolines in Chemical Transformations

The introduction of chloromethyl groups onto aromatic and heteroaromatic rings is a historically significant transformation in organic synthesis. The foundational reaction for this purpose is the Blanc chloromethylation (also known as the Blanc reaction), discovered by Gustave Louis Blanc in 1923. wikipedia.org This reaction typically involves treating an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgorganicreactions.orgthieme-connect.de The first example of such a reaction was reported even earlier, in 1898 by Grassi and Maselli. organicreactions.orgresearchgate.net

These early methods provided a direct route to chloromethylated arenes, which were quickly recognized as valuable intermediates. The chloromethyl group serves as a handle, enabling the extension of carbon chains and the introduction of various other functionalities through nucleophilic substitution. thieme-connect.de Over the decades, these reactions were refined and extended to a wide range of substrates, including heterocyclic systems like quinoline.

Another related classical method is the Quelet reaction , first reported in 1932, which involves the reaction of a phenolic ether with an aliphatic aldehyde and hydrogen chloride to generate an α-chloroalkyl derivative. jddtonline.info The development of these and other chloromethylation techniques provided the fundamental tools for creating intermediates like this compound. The ability to selectively introduce a reactive chloromethyl group onto the quinoline scaffold opened up new avenues for the synthesis of complex derivatives, significantly contributing to the expansion of quinoline chemistry in both academic research and industrial applications.

Table 2: Key Historical Chloromethylation Reactions

| Reaction Name | Year of Discovery | Description |

|---|---|---|

| Grassi-Maselli Reaction | 1898 | First reported synthesis of benzyl (B1604629) chloride via chloromethylation. organicreactions.orgresearchgate.net |

| Blanc Reaction | 1923 | Wide-scope chloromethylation of aromatic rings using formaldehyde, HCl, and a catalyst. wikipedia.orgthieme-connect.de |

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-2-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVYHPAMBVAVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038983-52-6 | |

| Record name | 3-(chloromethyl)-2-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Chloromethyl 2 Methoxyquinoline

Nucleophilic Substitution Reactions of the Chloromethyl Group

The electron-withdrawing nature of the quinoline (B57606) ring and the adjacent methoxy (B1213986) group enhances the electrophilicity of the benzylic carbon in the chloromethyl moiety, making it susceptible to attack by a wide range of nucleophiles.

Reactions with Thiol Nucleophiles (e.g., 1H-Benzo[d]imidazole-2-thiol)

The reaction of 3-(chloromethyl)-2-methoxyquinoline with thiol-containing nucleophiles, such as 1H-benzo[d]imidazole-2-thiol, proceeds via a nucleophilic substitution mechanism. In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This results in the formation of a new carbon-sulfur bond, yielding thioether derivatives. For instance, the reaction with 1,3-benzimidazole-2-thiol leads to the formation of products with a sulfur-selenium bond, indicating a nucleophilic attack at the selenium atom of an intermediate seleniranium cation. nih.gov This reactivity highlights the potential for creating complex heterocyclic systems by linking the quinoline core to other functionalities through a stable thioether linkage.

Reactions with Azide Nucleophiles (e.g., Sodium Azide for Azidomethylation)

Azidomethylation of this compound is readily achieved through a nucleophilic substitution reaction with an azide source, typically sodium azide. This reaction provides a straightforward route to 3-(azidomethyl)-2-methoxyquinoline, a key intermediate for further synthetic elaborations. The azide group is a versatile functional group that can participate in various subsequent reactions, most notably cycloadditions.

Formation of Ether and Ester Derivatives at the Chloromethyl Moiety

The chloromethyl group of this compound can also react with oxygen-based nucleophiles to form ether and ester derivatives. While specific examples directly involving this compound are not extensively detailed in the provided search results, the general reactivity of similar chloroalkyl ethers is well-established. organic-chemistry.orgorgsyn.org For instance, reaction with alcohols or phenols under basic conditions would lead to the corresponding ether derivatives. Similarly, reaction with carboxylate salts would yield ester derivatives. These transformations allow for the introduction of a variety of oxygen-containing functionalities, further expanding the synthetic utility of the parent compound. The reduction of esters to ethers is generally considered an impractical method, often resulting in alcohols as the primary products. researchgate.net However, some catalytic methods have been developed for this transformation under mild conditions. researchgate.net

Cycloaddition Reactions and Formation of Complex Heterocyclic Systems

The introduction of an azidomethyl group at the 3-position of the 2-methoxyquinoline (B1583196) core opens up possibilities for cycloaddition reactions, providing a powerful tool for the construction of more complex, fused heterocyclic systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azidomethyl-Substituted Quinolines

The 3-(azidomethyl)-2-methoxyquinoline derivative is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.orgresearchgate.net This reaction involves the [3+2] cycloaddition between the terminal azide group of the quinoline derivative and a terminal alkyne. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org The use of ligands can stabilize the copper(I) catalyst and improve reaction outcomes. wikipedia.org This highly efficient and regioselective reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwikipedia.org The CuAAC reaction is valued for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 3-(Azidomethyl)-2-methoxyquinoline | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Construction of Triazole-Fused Quinoline Structures

The CuAAC reaction provides a direct and efficient method for constructing novel triazole-fused quinoline structures. asianpubs.orgrsc.orgnih.gov By tethering the quinoline and triazole rings, new molecular scaffolds with potentially interesting biological and material properties can be synthesized. For example, quinoline-tethered triazoles can be prepared in a three-step process starting from 2-chloro-3-formylquinoline. rsc.org These hybrid molecules have been investigated for their potential applications in medicinal chemistry. asianpubs.orgnih.gov The versatility of the CuAAC reaction allows for the introduction of a wide variety of substituents on the triazole ring by simply changing the alkyne reaction partner, enabling the creation of a diverse library of triazole-quinoline hybrids.

Synthesis of Imidazole-Bridged Quinoline Conjugates

The synthesis of hybrid molecules incorporating both quinoline and imidazole rings is an area of significant interest due to the diverse biological activities associated with these scaffolds. One approach to creating such conjugates involves utilizing this compound as a building block. The reactive chloromethyl group at the 3-position of the quinoline ring serves as an electrophilic site, enabling alkylation of nucleophilic species, such as imidazole derivatives.

This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of an imidazole ring attacks the carbon of the chloromethyl group, displacing the chloride ion. This process forms a new carbon-nitrogen bond, effectively bridging the quinoline and imidazole moieties. The specific reaction conditions, including the choice of solvent and base, can be optimized to facilitate this transformation and maximize the yield of the desired conjugate.

For instance, the reaction of this compound with a substituted imidazole in the presence of a suitable base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, would be a typical synthetic strategy. The resulting imidazole-bridged quinoline conjugates represent a class of compounds with potential applications in medicinal chemistry and materials science.

Cross-Coupling Reactions Involving Quinoline Derivatives

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org Quinoline derivatives, including this compound, can participate in these reactions, offering pathways to more complex and functionalized molecules.

Palladium-Mediated Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing new chemical bonds. libretexts.orgsigmaaldrich.com The Suzuki-Miyaura coupling, a prominent example, typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

While the chloromethyl group of this compound is not the typical substrate for a Suzuki-Miyaura reaction, the quinoline ring itself can be modified to contain a suitable leaving group, such as a halogen (e.g., bromine or chlorine) at other positions. For example, a related compound, 6-bromo-3-(chloromethyl)-2-methoxyquinoline, could undergo a Suzuki-Miyaura coupling at the 6-position. google.com In such a scenario, the bromo group would react with a boronic acid or ester, while the chloromethyl group at the 3-position remains available for subsequent functionalization.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium precursor, ligands, and base is crucial for the success of these reactions. rsc.org

Below is a table summarizing various palladium-catalyzed cross-coupling reactions and their general components:

| Reaction Name | Nucleophile | Electrophile | Catalyst System |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic Halide/Triflate | Pd(0) complex, Base |

| Stille | Organotin | Organic Halide/Triflate | Pd(0) complex |

| Hiyama | Organosilane | Organic Halide/Triflate | Pd(0) complex, Fluoride source |

| Negishi | Organozinc | Organic Halide/Triflate | Pd(0) or Ni(0) complex |

| Sonogashira | Terminal Alkyne | Organic Halide/Triflate | Pd(0) complex, Cu(I) co-catalyst, Base |

Functional Group Interconversions on the Quinoline Ring System

The quinoline ring system is amenable to various functional group interconversions, allowing for the synthesis of a wide array of derivatives. Starting from this compound, transformations can be envisioned at the methoxy group, the chloromethyl group, or on the aromatic rings.

For instance, the methoxy group at the 2-position can potentially be cleaved to yield the corresponding 2-quinolone. This transformation can sometimes be achieved using strong acids or Lewis acids. Conversely, the synthesis of 2-methoxyquinoline derivatives often involves the reaction of a 2-chloroquinoline (B121035) with sodium methoxide (B1231860). google.com

The chloromethyl group is a versatile handle for introducing other functionalities. As discussed, it can react with nucleophiles to form ethers, esters, amines, and other derivatives. Furthermore, it could potentially be oxidized to an aldehyde or a carboxylic acid under appropriate conditions, providing access to 2-methoxyquinoline-3-carbaldehyde or 2-methoxyquinoline-3-carboxylic acid derivatives.

Hydrolysis Reactions of Chloromethyl Quinoline Derivatives

The chloromethyl group in this compound is susceptible to hydrolysis, a reaction that involves the substitution of the chlorine atom with a hydroxyl group. This reaction typically occurs in the presence of water and can be facilitated by the addition of a base or by heating.

The hydrolysis of this compound would yield (2-methoxyquinolin-3-yl)methanol (B1452605). This transformation represents a straightforward method for introducing a hydroxymethyl group at the 3-position of the 2-methoxyquinoline core. The resulting alcohol can then serve as a precursor for further synthetic modifications, such as esterification or oxidation.

The rate of hydrolysis can be influenced by the reaction conditions, including pH and temperature. In acidic conditions, the reaction may be slower, while in basic conditions, the nucleophilic attack by hydroxide ions is enhanced, leading to a faster reaction rate.

Spectroscopic and Structural Elucidation of 3 Chloromethyl 2 Methoxyquinoline and Its Synthesized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the molecular structure.

In the ¹H NMR spectrum of 3-(Chloromethyl)-2-methoxyquinoline, distinct signals corresponding to each type of proton are anticipated. The aromatic protons on the quinoline (B57606) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position and the electronic influence of the substituents.

The methoxy (B1213986) group (-OCH₃) protons would likely produce a sharp singlet at approximately δ 4.0 ppm. The chloromethyl group (-CH₂Cl) protons are also expected to give a singlet, shifted further downfield than a typical methyl group due to the electron-withdrawing effect of the chlorine atom, likely in the range of δ 4.5-5.0 ppm.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m (multiplet) |

| -CH₂Cl | 4.5 - 5.0 | s (singlet) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbon atoms of the quinoline ring are expected to resonate in the aromatic region, typically from δ 110 to 160 ppm. The carbon atom attached to the nitrogen (C2) and the carbon atoms at the ring junctions would have distinct chemical shifts influenced by their electronic environment.

The carbon of the methoxy group (-OCH₃) would likely appear around δ 55-60 ppm. The carbon of the chloromethyl group (-CH₂Cl) is anticipated to be in the range of δ 40-50 ppm, influenced by the attached chlorine atom.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 110 - 160 |

| -OCH₃ | 55 - 60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be expected.

The C-H stretching vibrations of the aromatic quinoline ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic system would likely be observed in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group is expected to produce a strong band in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group would typically be found in the 600-800 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C/C=N stretch | 1500 - 1650 |

| C-O stretch (methoxy) | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₀ClNO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with approximately one-third the intensity of the molecular ion peak would also be anticipated.

The fragmentation pattern would likely involve the loss of the chloromethyl group, the methoxy group, or other small fragments, leading to the formation of stable carbocations or radical cations derived from the quinoline core.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | ~207.05 | Molecular Ion |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For a pure sample of this compound (C₁₁H₁₀ClNO), the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should closely match the calculated theoretical values.

Theoretical Elemental Composition of C₁₁H₁₀ClNO

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 63.62% |

| Hydrogen (H) | 4.85% |

| Chlorine (Cl) | 17.07% |

| Nitrogen (N) | 6.75% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique would confirm the connectivity of the atoms, as well as provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. The quinoline ring is expected to be largely planar, with the chloromethyl and methoxy groups oriented in specific conformations. Analysis of a related compound, 3-bromomethyl-2-chloro-quinoline, has shown that such structures can crystallize in triclinic or other space groups, with intermolecular interactions influencing the crystal packing. researchgate.net

Expected X-ray Crystallography Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

Analysis of Crystal Packing and Intermolecular Interactions

Key Intermolecular Interactions in Quinoline Analogues:

| Interaction Type | Description | Typical Distances (Å) |

| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | 3.3 - 3.8 |

| C–H···π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. | 2.5 - 3.0 (H to π-centroid) |

| Halogen Bonding (X···A) | A non-covalent interaction where a halogen atom (X) acts as an electrophilic species and interacts with a Lewis base (A). | Dependent on the halogen and acceptor atoms. |

| Hydrogen Bonding (D–H···A) | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom or group (D), and another electronegative atom (A). | 1.5 - 2.5 (H···A) |

A study of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline highlights the significance of π–π stacking interactions in the crystal packing. In this analogue, the quinoline rings of adjacent molecules are arranged in a parallel-displaced manner, leading to significant orbital overlap. The centroid-centroid distances between these stacked rings are reported to be in the range of 3.7579(15) Å to 3.7923(15) Å, indicative of stabilizing π–π interactions that contribute to the formation of one-dimensional chains within the crystal lattice nih.govnih.gov.

In a related compound, 3-bromomethyl-2-chloroquinoline, a combination of interactions is observed. The crystal structure reveals the presence of C–H···Br hydrogen bonds and C–H···π interactions. Furthermore, π–π stacking between inversion-related pyridine (B92270) rings, with an intercentroid distance of 3.608(4) Å, contributes to the formation of sheets. Notably, short Br···Cl (3.4904(18) Å) and Br···N (3.187(6) Å) contacts are also present, suggesting the role of halogen bonding in the molecular packing researchgate.net.

The analysis of various substituted 2-chloroquinoline (B121035) derivatives further underscores the importance of both Type I and Type II halogen (Cl···Cl) interactions, as well as C–H···Cl hydrogen bonds, in the formation of supramolecular assemblies ias.ac.inresearchgate.net. These interactions often work in concert to create robust and well-defined packing arrangements. For instance, in 2-chloro-3-(chloromethyl)-8-methylquinoline, Cl···Cl interactions with Type II geometry lead to the formation of molecular dimers researchgate.net.

Based on the detailed structural analyses of these closely related analogues, it can be inferred that the crystal structure of this compound is likely stabilized by a combination of π–π stacking interactions between the quinoline rings and weak C–H···O or C–H···N hydrogen bonds involving the methoxy and quinoline nitrogen atoms, respectively. The presence of the chloromethyl group also introduces the possibility of C–H···Cl hydrogen bonds and potentially weak Cl···N or Cl···O halogen interactions, which would further influence the crystal packing.

Crystallographic Data for Selected Analogues:

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline nih.govnih.gov | Orthorhombic | Pca2₁ | π–π stacking |

| 3-bromomethyl-2-chloroquinoline researchgate.net | Triclinic | P1 | C–H···Br, C–H···π, π–π stacking, Br···Cl, Br···N |

| 2-chloro-3-(chloromethyl)-8-methylquinoline researchgate.net | Monoclinic | P2₁/c | Cl···Cl (Type II), C–H···Cl, C–H···π, π–π stacking |

The collective data from these analogues strongly suggest that the supramolecular structure of this compound will be a result of a delicate balance between dispersive forces, such as π–π stacking, and more directional interactions like hydrogen and halogen bonds.

Computational and Theoretical Investigations of 3 Chloromethyl 2 Methoxyquinoline Reactivity and Interactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure and predict reactivity. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used in drug discovery to understand how a small molecule might interact with a biological target, typically a protein.

Reaction Mechanism Modeling and Energy Profile Calculations

Computational modeling can be used to elucidate the step-by-step pathway of a chemical reaction and calculate the associated energy changes. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. Such studies provide deep insight into reaction kinetics and thermodynamics. researchgate.net While modeling for reactions like chlorination has been performed on other substrates, researchgate.net specific energy profile calculations for reactions involving 3-(Chloromethyl)-2-methoxyquinoline have not been reported in the reviewed literature.

Role As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Polyheterocyclic Architectures

The reactive chloromethyl group at the C-3 position of 3-(chloromethyl)-2-methoxyquinoline serves as a key functional handle for the construction of fused polyheterocyclic systems. This is typically achieved through reactions with various nucleophiles, leading to the formation of new rings fused to the quinoline (B57606) core. The inherent reactivity of the benzylic chloride facilitates its displacement by a wide range of nucleophiles, initiating cyclization cascades or providing a tether for subsequent ring-closing reactions.

For instance, the reaction of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes in the presence of a palladium catalyst can lead to the formation of quinolinium salts. These salts can arise from the SN2 dimerization of the initial Sonogashira coupling product. chim.it This reactivity highlights a pathway to more complex, charged polycyclic structures.

Furthermore, the synthesis of fused heterocyclic compounds often involves the initial substitution of the chloromethyl group followed by an intramolecular cyclization. While direct examples with this compound are not extensively documented, the reactivity of analogous 2-chloroquinoline-3-carbaldehydes provides a strong indication of the synthetic possibilities. These carbaldehydes can be converted into a variety of fused systems like thieno-, pyridazino-, pyrano-, thiopyrano-, and furo-quinolines. rsc.org It is conceivable that this compound, after conversion of the chloromethyl group to other functional groups (e.g., aldehyde, carboxylic acid), could participate in similar cyclization reactions.

The construction of pyrrolo[3,4-b]quinolinones has been achieved from 2-chloroquinoline-3-carbaldehyde (B1585622) by reaction with formamide (B127407). nih.gov This suggests that this compound could be a precursor to analogous fused systems. By first converting the chloromethyl group to an amine or a related nitrogen-containing functionality, subsequent intramolecular reactions could lead to the formation of fused nitrogen-containing heterocycles.

The following table provides examples of the types of fused heterocycles that can be synthesized from functionalized quinoline precursors, illustrating the potential of the this compound scaffold.

| Starting Material Analogue | Reagents | Fused Heterocycle | Reference |

| 2-Chloro-3-(chloromethyl)quinolines | Terminal Acetylenes, PdCl₂/Ph₃P | Quinolinium Salts | chim.it |

| 2-Chloroquinoline-3-carbaldehyde | Various nucleophiles | Thieno-, Pyridazino-, Pyrano-, Thiopyrano-, Furo-quinolines | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, HCOOH | Pyrrolo[3,4-b]quinolin-3-one | nih.gov |

| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

Synthesis of Hybrid Molecules with Diverse Structural Motifs

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to develop compounds with improved activity, selectivity, or pharmacokinetic profiles. The this compound scaffold is an excellent platform for the synthesis of such hybrid molecules due to the ease with which the chloromethyl group can be functionalized.

Nucleophilic substitution at the chloromethyl group allows for the introduction of a wide variety of other molecular fragments. For example, reaction with amines, phenols, thiols, and other nucleophile-containing molecules can readily form new C-N, C-O, and C-S bonds, respectively. This allows for the straightforward coupling of the this compound core with other biologically active moieties.

While specific examples utilizing this compound are not abundant in the literature, the general principle is well-established for other quinoline derivatives. For instance, various quinoline-based hybrids have been synthesized with the aim of developing new therapeutic agents. tandfonline.comnih.gov The synthesis of quinoline-furan derivatives and other hybrid structures often leverages the reactivity of functional groups on the quinoline ring to append other heterocyclic systems. researchgate.net

The following table illustrates the types of hybrid molecules that could be synthesized from the this compound scaffold based on known reactions of similar compounds.

| Nucleophile | Linkage Type | Potential Hybrid Moiety |

| Amine (R-NH₂) | C-N | Amine-linked heterocycles |

| Phenol (Ar-OH) | C-O | Aryl ether-linked compounds |

| Thiol (R-SH) | C-S | Thioether-linked molecules |

| Carboxylate (R-COO⁻) | C-O-C=O | Ester-linked compounds |

Strategies for Diversity-Oriented Synthesis Using the this compound Scaffold

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material, enabling the exploration of a broader chemical space for biological screening. nih.gov The this compound scaffold is well-suited for DOS strategies due to the presence of multiple reactive sites that can be selectively manipulated.

A key strategy in DOS is the use of a central scaffold that can be elaborated in various ways to create a library of diverse compounds. The this compound molecule can serve as such a scaffold. The primary point of diversification is the reactive chloromethyl group. A wide array of nucleophiles can be introduced at this position, leading to a first level of diversity.

Further diversification can be achieved by subsequent reactions on the introduced substituent or on the quinoline ring itself. For example, if the nucleophile introduced at the C-3 methyl position contains another reactive functional group, this can be used for further chemical transformations, leading to more complex and diverse structures.

Moreover, the quinoline ring itself can be a source of diversity. While the 2-position is blocked by a methoxy (B1213986) group, other positions on the benzene (B151609) ring of the quinoline nucleus could potentially be functionalized, for example, through electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

A general DOS strategy using the this compound scaffold could involve:

Initial Diversification: Reaction of this compound with a library of diverse nucleophiles (amines, thiols, alcohols, etc.) to create a library of 3-substituted-2-methoxyquinolines.

Secondary Diversification: For substituents that contain additional reactive groups, further reactions can be performed. For example, an introduced amino group could be acylated, alkylated, or used in the formation of new heterocyclic rings.

Scaffold Modification: Exploration of reactions that modify the quinoline core itself, such as N-oxidation or substitution on the benzene ring, to introduce another layer of structural diversity.

Future Research Directions and Unexplored Chemical Reactivity

Development of Novel and Sustainable Synthetic Routes for the Compound

The classical methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Friedländer, and Combes reactions, often rely on harsh conditions, including the use of strong acids and high temperatures, which can be environmentally detrimental. nih.govchemijournal.com Future research should prioritize the development of novel and sustainable synthetic routes to 3-(chloromethyl)-2-methoxyquinoline that align with the principles of green chemistry.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. chemijournal.com Another area of focus should be the development of solvent-free or green solvent-based reaction conditions . Utilizing water or other environmentally benign solvents would drastically reduce the generation of hazardous waste. chemijournal.com

A key starting point for producing 3-substituted quinolines is often the Vilsmeier-Haack reaction of N-arylacetamides, which yields 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.net Future work could focus on optimizing this reaction under greener conditions and subsequently converting the formyl group to the chloromethyl group in a more sustainable manner. A comparative analysis of different synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner profiles. | Optimization of microwave parameters for the key cyclization and functionalization steps. |

| Solvent-Free/Green Solvents | Reduced environmental impact, simplified workup. | Screening of environmentally benign solvents and development of solvent-free protocols. |

| Reusable Catalysts | Cost-effectiveness, reduced waste, simplified purification. | Design and application of solid-supported or organocatalytic systems for quinoline synthesis. |

| One-Pot Multicomponent Reactions | Increased efficiency, improved atom economy. | Development of novel multicomponent strategies for the direct synthesis of functionalized quinolines. |

Table 1: Comparison of Sustainable Synthetic Strategies for Quinolines.

Investigation of Unconventional Reactivity Pathways of the Chloromethyl Group

The chloromethyl group at the 3-position of 2-methoxyquinoline (B1583196) is a highly reactive electrophilic site, amenable to a wide range of nucleophilic substitution reactions. However, the interplay between the electron-donating 2-methoxy group and the quinoline ring system may give rise to unconventional reactivity pathways that are yet to be explored.

Future research should investigate the potential for neighboring group participation of the 2-methoxy group in reactions involving the chloromethyl group. This could lead to the formation of transient cyclic intermediates, influencing the stereochemical outcome and potentially enabling novel transformations.

Furthermore, the exploration of radical-mediated reactions of the chloromethyl group is a promising area. Photoredox catalysis, for instance, could be employed to generate a radical at the benzylic position, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are not accessible through traditional ionic pathways. nih.gov

The possibility of unusual cyclization reactions originating from the chloromethyl group also warrants investigation. Under specific conditions, intramolecular reactions with other positions on the quinoline ring or with appended functional groups could lead to the formation of novel fused heterocyclic systems.

Exploration of Advanced Catalytic Systems for Derivatization

The derivatization of this compound is a key step in the synthesis of more complex and functionally diverse molecules. The exploration of advanced catalytic systems can significantly expand the scope of accessible derivatives.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. Future research should focus on developing efficient palladium-based catalyst systems that can effectively couple the chloromethyl group with a wide range of organometallic reagents. chemrxiv.org

C-H activation represents a paradigm shift in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. The development of catalytic systems, for example, based on rhodium or iridium, that can selectively activate C-H bonds on the quinoline scaffold in the presence of the reactive chloromethyl group would open up new avenues for derivatization.

Photoredox catalysis is another emerging area with immense potential. By utilizing light energy to drive chemical reactions, photoredox catalysts can enable transformations that are difficult to achieve with traditional methods, such as the introduction of perfluoroalkyl groups or the formation of challenging C-N and C-S bonds. nih.gov The application of dual catalytic systems, combining photoredox catalysis with other catalytic modes, could lead to novel and highly selective transformations.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of this compound chemistry with modern technologies such as flow chemistry and automated synthesis can accelerate the discovery and optimization of new derivatives.

Flow chemistry , where reactions are performed in a continuous stream rather than in a batch reactor, offers several advantages, including enhanced safety, improved reaction control, and facile scalability. Future research should explore the translation of key synthetic and derivatization reactions of this compound to flow chemistry platforms. This would enable the rapid optimization of reaction conditions and the on-demand synthesis of compound libraries.

Automated synthesis platforms , often coupled with high-throughput screening, can dramatically accelerate the drug discovery process. By developing robust synthetic protocols for the derivatization of this compound that are amenable to automation, it will be possible to rapidly generate large libraries of diverse compounds for biological evaluation. This high-throughput approach can significantly shorten the timeline for identifying new lead compounds with desired therapeutic properties.

Deeper Computational Insight into Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful lens through which to understand the intricate details of reaction mechanisms and predict the outcomes of chemical transformations. Deeper computational insight into the reactivity of this compound will be invaluable for guiding future experimental work.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of the molecule and to model the transition states of various reactions. acs.org This can provide a detailed understanding of the factors that govern reactivity and selectivity. For example, DFT studies can help to rationalize the regioselectivity of electrophilic aromatic substitution on the quinoline ring and to predict the most favorable sites for C-H activation.

Mechanistic studies using computational methods can shed light on the pathways of both established and novel reactions. This can help to identify key intermediates and transition states, providing a basis for optimizing reaction conditions and designing new catalytic systems. For instance, computational modeling could be used to investigate the feasibility of the proposed unconventional reactivity pathways for the chloromethyl group.

In silico screening of virtual compound libraries based on the this compound scaffold can be used to identify promising candidates for synthesis and biological testing. By predicting properties such as binding affinity to a particular biological target, computational methods can help to prioritize synthetic efforts and increase the efficiency of the drug discovery process.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(Chloromethyl)-2-methoxyquinoline be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as solvent selection, base strength, and temperature. For example, using ethanol or methanol as solvents with bases like NaOH or K₂CO₃ under reflux (70–80°C) for 4–6 hours can enhance conversion rates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitoring reaction progress via TLC (Rf ≈ 0.5 in 3:1 hexane/EtOAc) ensures reproducibility .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chloromethyl at C3, methoxy at C2). Key signals: δ ~4.5 ppm (s, CH₂Cl), δ ~3.9 ppm (s, OCH₃), aromatic protons at δ 6.8–8.5 ppm .

- IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 223.6 (calculated for C₁₁H₁₀ClNO) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests show degradation <5% after 24 hours at 25°C in inert atmospheres. Store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and pharmacophore modeling identify potential targets. For example, docking studies against kinase domains (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase) can reveal binding affinities (ΔG values). Validate predictions with in vitro assays like enzyme inhibition (IC₅₀) or MIC testing .

Q. How do structural modifications (e.g., substituent variation) influence the biological activity of quinoline derivatives?

- Methodological Answer :

- Piperidine vs. Piperazine Substitution : Replacing a piperidine ring with piperazine (as in ) increases binding affinity (e.g., Ki from 524 nM to 12.2 nM for D₂ receptors) due to enhanced hydrogen bonding .

- Chloromethyl Positioning : The C3 chloromethyl group enhances electrophilicity, enabling nucleophilic substitution for prodrug development .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved experimentally?

- Methodological Answer :

- Dose-Response Analysis : Perform dose-dependent assays (e.g., 0.1–100 µM) to identify context-specific effects.

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to map pathways affected at different concentrations.

- Comparative Studies : Test analogs (e.g., 2-methoxy vs. 6-methoxy derivatives) to isolate substituent-specific effects .

Q. What strategies mitigate byproduct formation during alkylation reactions in quinoline synthesis?

- Methodological Answer :

- Temperature Control : Maintain <80°C to avoid over-alkylation.

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance selectivity.

- Byproduct Identification : LC-MS or GC-MS to trace impurities (e.g., di-alkylated products) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.